molecular formula C19H16O5 B2681104 [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 327043-38-9

[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2681104
CAS No.: 327043-38-9
M. Wt: 324.332
InChI Key: RDBWTPZPKRABOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound characterized by a benzyl group at position 3, a methyl group at position 4, and an acetic acid moiety linked via an ether bond at position 7 of the coumarin scaffold (Fig. 1). Its molecular formula is C₁₉H₁₆O₅ (molecular weight: 324.33 g/mol) . Its structural features, such as the lipophilic benzyl group and polar acetic acid side chain, suggest possible applications in medicinal chemistry, particularly in modulating solubility and target binding .

Properties

IUPAC Name

2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-15-8-7-14(23-11-18(20)21)10-17(15)24-19(22)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWTPZPKRABOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvents: Common solvents used in the synthesis include ethanol and acetone.

    Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.

Scientific Research Applications

[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity References
Target Compound 3-benzyl, 4-methyl, 7-O-acetic acid 324.33 Not explicitly reported
[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acids Variable (e.g., 3,5-di-substituted) ~300–350 Natriuretic, uricosuric
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide 4-methyl, 7-O-acetamide 307.32 Anticancer, antimicrobial
2-(2-(4-Methoxyphenyl)furocoumarin-3-yl)acetic acid 4,9-dimethyl, 7-oxo, furo ring 368.37 Synthetic intermediate
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-hexyl, 4-methyl 318.40 Increased lipophilicity (log P)
Key Observations:

Substituent Position and Activity: The 3,5-disubstituted derivatives in exhibited potent natriuretic and uricosuric activities, highlighting the importance of electron-withdrawing groups (e.g., halogens) at these positions . The target compound’s 3-benzyl group may enhance membrane permeability but could reduce polarity compared to halogenated analogs. Acetamide vs.

Ring System Modifications :

  • The furocoumarin derivative in introduces a fused furan ring, altering planarity and π-π stacking interactions. This structural change may reduce solubility but increase binding to hydrophobic enzyme pockets .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Class Activity Mechanism/Application References
3,5-Disubstituted benzopyrans Uricosuric (↑ renal uric acid excretion) Inhibition of URAT1 transporter
Coumarin-acetamides Anticancer (IC₅₀: 10–50 µM) Topoisomerase II inhibition
Furocoumarins Photosensitizers DNA intercalation (UV-A activation)
  • Target Compound Hypotheses :
    • The benzyl group may confer selectivity toward hydrophobic targets (e.g., kinases or GPCRs).
    • The acetic acid moiety could enable salt formation, improving aqueous solubility for formulation .

Biological Activity

[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This article summarizes the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C27_{27}H23_{23}NO6_6
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : (2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

The structure includes a coumarin core with a benzyl substituent and an acetic acid moiety, which may contribute to its biological activity.

Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin backbone, such as this compound, may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. This inhibition can potentially enhance cholinergic neurotransmission, making such compounds candidates for treating neurodegenerative diseases like Alzheimer's disease. For instance, certain derivatives have shown IC50_{50} values as low as 2.7 µM against AChE .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported that derivatives of coumarins exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives ranged from 16 µg/mL to 64 µg/mL, indicating their potential as antibacterial agents .

Selectivity Towards Monoamine Oxidase

Recent studies have highlighted the selectivity of certain coumarin derivatives towards monoamine oxidase B (MAO-B), with selectivity indices suggesting strong potential for managing neurodegenerative disorders. For example, compounds showed IC50_{50} values of 0.029 µM for MAO-B, significantly lower than those for MAO-A, indicating a promising therapeutic index for neuroprotection .

In Vitro Studies

  • Neuroprotective Potential : In vitro assays have demonstrated that coumarin derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests a role in neuroprotection beyond AChE inhibition.
  • Antimicrobial Efficacy : A study evaluating various coumarin derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, supporting their use in treating infections .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target enzymes such as AChE and MAO-B. These studies reveal how structural modifications can enhance binding affinity and selectivity .

Summary Table of Biological Activities

Biological ActivityTarget Enzyme/OrganismIC50_{50} / MIC ValuesReference
Acetylcholinesterase InhibitionAChE2.7 µM
Antibacterial ActivityMRSA16 - 64 µg/mL
Monoamine Oxidase InhibitionMAO-B0.029 µM

Q & A

Q. How can the structural identity of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid be confirmed experimentally?

  • Methodology :
    • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The software enables precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL is widely employed for small-molecule refinement and can resolve complex crystallographic data .
    • Spectroscopic analysis : Employ 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy to verify functional groups and substituent positions. Compare experimental spectra with computational predictions (e.g., using density functional theory) to validate the structure .

Q. What synthetic routes are commonly used to prepare this coumarin derivative?

  • Methodology :
    • Stepwise functionalization : Start with a coumarin core (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene) and introduce substituents via nucleophilic substitution or esterification. For instance, reaction with bromoacetic acid derivatives under basic conditions can yield the [(oxy)acetic acid] side chain .
    • Schiff base formation : In advanced syntheses, hydrazide intermediates (e.g., from hydrazine hydrate treatment) can be condensed with aldehydes to generate derivatives for biological testing .

Q. How is purity assessed for this compound, and what analytical techniques are recommended?

  • Methodology :
    • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity. A retention time comparison with standards ensures specificity .
    • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :
    • Reaction condition screening : Vary solvents (DMF, methanol), catalysts (ZnCl2_2), and temperatures to maximize efficiency. For example, anhydrous ZnCl2_2 in DMF enhances cyclization reactions for thiazolidinone derivatives .
    • Protecting group strategies : Temporarily protect reactive hydroxyl or carboxyl groups during multi-step syntheses to prevent side reactions .

Q. How can discrepancies in X-ray diffraction data during structure refinement be resolved?

  • Methodology :
    • Anisotropic displacement modeling : Use SHELXL’s ADPS restraints to refine thermal parameters for atoms with high displacement, which is critical for benzyl or methyl groups prone to disorder .
    • Validation tools : Leverage WinGX’s built-in metrics (e.g., R-factor, goodness-of-fit) to identify outliers. The software suite also integrates PLATON for symmetry checks and twinning analysis .

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be addressed?

  • Methodology :
    • Dynamic effects analysis : Consider tautomerism or conformational flexibility (e.g., rotation of the benzyl group) that may cause spectral shifts. Perform variable-temperature NMR to detect slow-exchange processes .
    • Isotopic labeling : Synthesize 13C^{13} \text{C}-labeled analogs to resolve overlapping signals in crowded spectral regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.